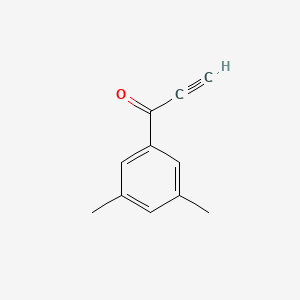

1-(3,5-Dimethylphenyl)prop-2-yn-1-one

Description

1-(3,5-Dimethylphenyl)prop-2-yn-1-one is an aromatic ketone featuring a propynone (acetylene-linked ketone) functional group and a 3,5-dimethylphenyl substituent. This compound’s structure combines electron-donating methyl groups at the meta positions of the phenyl ring with a highly reactive triple bond adjacent to the carbonyl group.

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)prop-2-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-4-11(12)10-6-8(2)5-9(3)7-10/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYKKVOXRCWSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)prop-2-yn-1-one typically involves the alkylation of 3,5-dimethylphenylacetylene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature until completion, as monitored by thin-layer chromatography (TLC) .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)prop-2-yn-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

1-(3,5-Dimethylphenyl)prop-2-yn-1-one has diverse applications in scientific research, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of heterocycles and pharmaceuticals.

Pharmaceuticals: The compound’s propargyl group is a valuable pharmacophore in drug design, contributing to the development of medications for various diseases.

Material Science: Its unique structural properties make it useful in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)prop-2-yn-1-one is primarily related to its ability to undergo various chemical transformations. The propargyl group can interact with molecular targets through nucleophilic or electrophilic reactions, leading to the formation of new chemical bonds. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Functional Group Variations

Propynone vs. Propenone (α,β-Unsaturated Ketone)

- 1-(3,5-Dimethylphenyl)-2-phenylprop-2-en-1-one (7i): This compound replaces the propynone’s triple bond with a conjugated double bond (propenone). Synthesized via an I(III)-mediated aryl migration/elimination method, it achieved an 82% yield . The conjugation between the carbonyl and double bond enhances stability and UV activity compared to the propynone analog. The 3,5-dimethylphenyl group likely reduces steric hindrance compared to ortho-substituted analogs, favoring efficient synthesis.

- Impact of Triple Bond: The propynone’s triple bond in the target compound increases electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles. However, this may also render it prone to polymerization under certain conditions.

Propanone Derivatives

- 1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one: Features a propanone (acetone-derived) group with electron-withdrawing chlorine and hydroxyl substituents. These groups enhance oxidative stability but reduce nucleophilic reactivity compared to the methyl-substituted propynone .

- 1-(2,5-Dimethylphenyl)propan-1-one: Lacks the triple bond and has methyl groups at the 2,5 positions.

Substituent Position and Electronic Effects

- 3,5-Dimethylphenyl vs. 2,5-Dimethylphenyl: (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one: The ortho-methyl groups in this enone derivative create steric congestion, which may hinder crystallization or reactivity compared to the meta-substituted target compound . 3,5-Dimethylphenyl in Hemihydrate Imidazole Derivatives: highlights that 3,5-dimethylphenyl groups in imidazole-based structures facilitate stable crystalline packing due to symmetrical substitution, suggesting similar benefits for the target compound’s crystallinity .

- Electron-Withdrawing vs.

Biological Activity

Overview

1-(3,5-Dimethylphenyl)prop-2-yn-1-one is an organic compound characterized by a propargyl group attached to a 3,5-dimethylphenyl ring. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the alkylation of 3,5-dimethylphenylacetylene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is performed in an anhydrous solvent like dimethylformamide (DMF) at room temperature until completion, monitored by thin-layer chromatography (TLC) .

Biological Activity

This compound has been investigated for various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives structurally related to this compound have shown IC50 values ranging from 0.45 to 5.08 μM against different cancer types .

- Antioxidant Properties : The compound may possess antioxidant capabilities that help mitigate oxidative stress by scavenging free radicals .

- Antimicrobial Effects : There is ongoing research into its potential antimicrobial properties, which could make it useful in treating infections .

The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations. The propargyl group can interact with molecular targets through nucleophilic or electrophilic reactions, leading to the formation of new chemical bonds. These interactions can modulate biological pathways relevant to disease processes .

Case Studies and Experimental Data

A selection of studies highlights the biological activity and potential therapeutic applications of this compound:

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3,5-Dimethoxyphenyl)prop-2-yn-1-one | Contains methoxy groups instead of methyl groups | Potentially higher reactivity due to electron-donating methoxy groups |

| 1-(3,5-Dimethylphenyl)prop-2-en-1-one | Similar structure but with a double bond instead of a triple bond | Exhibits different reactivity patterns and biological activities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.